Cas no 2172135-01-0 (2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidophenyl}acetic acid)

2-{4-[2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido]phenyl}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which ensures selective deprotection under mild basic conditions, and a 2-methylpropanamide moiety that enhances steric control during coupling reactions. The phenylacetic acid backbone provides versatility in solid-phase peptide synthesis (SPPS), facilitating efficient incorporation into peptide chains. This compound is particularly valuable for constructing complex peptides with precise side-chain modifications, offering high purity and compatibility with standard Fmoc-based protocols. Its stability and well-defined reactivity make it a reliable choice for research and pharmaceutical development.
2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidophenyl}acetic acid structure
2172135-01-0 structure
Product name:2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidophenyl}acetic acid
CAS No:2172135-01-0
MF:C27H26N2O5
MW:458.505747318268
CID:6448235
PubChem ID:165748111

2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidophenyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidophenyl}acetic acid
    • EN300-1493023
    • 2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]phenyl}acetic acid
    • 2172135-01-0
    • Inchi: 1S/C27H26N2O5/c1-27(2,25(32)28-18-13-11-17(12-14-18)15-24(30)31)29-26(33)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23H,15-16H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)
    • InChI Key: SMHUDOVXFHLFFK-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NC1C=CC(CC(=O)O)=CC=1)=O)(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 458.18417193g/mol
  • Monoisotopic Mass: 458.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 723
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 4

2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidophenyl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1493023-0.05g
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]phenyl}acetic acid
2172135-01-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1493023-2500mg
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]phenyl}acetic acid
2172135-01-0
2500mg
$1089.0 2023-09-28
Enamine
EN300-1493023-250mg
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]phenyl}acetic acid
2172135-01-0
250mg
$513.0 2023-09-28
Enamine
EN300-1493023-10000mg
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]phenyl}acetic acid
2172135-01-0
10000mg
$2393.0 2023-09-28
Enamine
EN300-1493023-1000mg
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]phenyl}acetic acid
2172135-01-0
1000mg
$557.0 2023-09-28
Enamine
EN300-1493023-1.0g
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]phenyl}acetic acid
2172135-01-0
1g
$3368.0 2023-06-05
Enamine
EN300-1493023-50mg
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]phenyl}acetic acid
2172135-01-0
50mg
$468.0 2023-09-28
Enamine
EN300-1493023-0.5g
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]phenyl}acetic acid
2172135-01-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1493023-100mg
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]phenyl}acetic acid
2172135-01-0
100mg
$490.0 2023-09-28
Enamine
EN300-1493023-500mg
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]phenyl}acetic acid
2172135-01-0
500mg
$535.0 2023-09-28

Additional information on 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidophenyl}acetic acid

Introduction to 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidophenyl}acetic acid and Its Significance in Modern Chemical Research

2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidophenyl}acetic acid, with the CAS number 2172135-01-0, represents a compound of considerable interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of multiple functional groups, including an amide linkage and a fluorene moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The fluorene core is a well-known aromatic system that has been extensively studied for its luminescent properties and stability, making it a valuable component in various biochemical assays and material science applications. In particular, the methoxycarbonyl group attached to the fluorene ring enhances the compound's solubility and reactivity, facilitating its incorporation into more complex molecular architectures. The amino group in the side chain further extends the possibilities for derivatization, allowing chemists to explore a wide range of pharmacophoric interactions.

The acetic acid moiety at the terminal position of the molecule introduces a carboxylic acid functionality, which is commonly utilized in drug design for its ability to form hydrogen bonds and participate in salt formation. This feature is particularly useful in optimizing pharmacokinetic properties such as solubility and bioavailability. The overall structure of 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidophenyl}acetic acid positions it as a promising candidate for further investigation in the development of novel therapeutic agents.

In recent years, there has been significant progress in understanding the role of fluorene-based compounds in medicinal chemistry. Studies have demonstrated that molecules incorporating fluorene moieties exhibit enhanced binding affinity to biological targets, making them attractive for use as intermediates in drug design. For instance, derivatives of fluorene have been shown to interact with enzymes and receptors with high specificity, suggesting their potential as lead compounds for small-molecule drugs.

The amide bond present in 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidophenyl}acetic acid is another critical feature that contributes to its versatility. Amide linkages are widely recognized for their stability under various physiological conditions and their ability to modulate molecular interactions. This has led to their extensive use in peptidomimetics and protein-protein interaction inhibitors. The incorporation of an amide group into a drug-like molecule can significantly influence its pharmacological profile, potentially enhancing target engagement and reducing off-target effects.

Current research efforts are focused on leveraging computational methods to predict the biological activity of complex molecules like 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidophenyl}acetic acid. Advanced computational techniques, including molecular docking and quantum mechanical calculations, are being employed to elucidate how different functional groups within the molecule contribute to its overall biological behavior. These studies not only provide insights into the mechanism of action but also guide the optimization process toward more effective therapeutic candidates.

The synthesis of 2172135-01-0 presents unique challenges due to its intricate structure. However, recent advancements in synthetic methodologies have made it possible to access such complex molecules with greater efficiency and precision. Techniques such as palladium-catalyzed cross-coupling reactions and automated parallel synthesis have significantly reduced the time and resources required for constructing these intricate scaffolds. This progress has opened up new avenues for exploring the chemical space surrounding this compound.

One particularly exciting area of research involves using fluorene-based compounds as probes for studying protein dynamics and conformational changes. Fluorescent properties of fluorene derivatives allow researchers to visualize molecular interactions in real-time using fluorescence microscopy techniques. This capability has been instrumental in understanding biological processes at the molecular level and has implications for both basic research and drug development.

The potential applications of 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidophenyl}acetic acid extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable building block for materials science applications, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The combination of luminescence and stability provided by the fluorene core opens up possibilities for developing novel optoelectronic materials with enhanced performance characteristics.

In conclusion, 2172135-01-0 represents a fascinating compound with significant potential in both academic research and industrial applications. Its complex structure, featuring multiple functional groups, positions it as a versatile scaffold for drug discovery and material science innovations. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in shaping the future of chemical biology and medicinal chemistry.

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